Ethyl aminon-(4-isopropyl-1H-pyrazol-5-yl)methanethiocarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl aminon-(4-isopropyl-1H-pyrazol-5-yl)methanethiocarbamate typically involves the reaction of 4-isopropyl-1H-pyrazole-5-amine with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes the preparation of 4-isopropyl-1H-pyrazole-5-amine, followed by its reaction with ethyl isothiocyanate. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl aminon-(4-isopropyl-1H-pyrazol-5-yl)methanethiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl aminon group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl aminon-(4-isopropyl-1H-pyrazol-5-yl)methanethiocarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl aminon-(4-isopropyl-1H-pyrazol-5-yl)methanethiocarbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate
- Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-benzyl-5-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl aminon-(4-isopropyl-1H-pyrazol-5-yl)methanethiocarbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H16N4O2S |
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Molecular Weight |
256.33 g/mol |
IUPAC Name |
ethyl N-[(4-propan-2-yl-1H-pyrazol-5-yl)carbamothioyl]carbamate |
InChI |
InChI=1S/C10H16N4O2S/c1-4-16-10(15)13-9(17)12-8-7(6(2)3)5-11-14-8/h5-6H,4H2,1-3H3,(H3,11,12,13,14,15,17) |
InChI Key |
MNBNHZJCTFLZLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=C(C=NN1)C(C)C |
Origin of Product |
United States |
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